3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine
Description
Properties
IUPAC Name |
3-methoxy-N-[[4-(2-phenylethoxy)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-21-14-5-13-20-16-18-8-10-19(11-9-18)22-15-12-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCPNSBRDAFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine involves several steps. The synthetic route typically includes the reaction of 3-methoxypropylamine with 4-(phenethyloxy)benzyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 299.41 g/mol
- IUPAC Name : 3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine
The compound features a methoxy group and a phenethyloxy moiety, contributing to its unique properties and potential applications in drug development and biochemical research.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known neurotransmitter modulators suggests it may interact with various receptors in the central nervous system.
Case Studies:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, which are critical in treating depression and anxiety disorders.
- Antidepressant Activity : A study exploring analogs of this compound showed promising results in animal models for antidepressant efficacy, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Pharmacology
The pharmacological profile of this compound is under exploration for its potential as a novel therapeutic agent.
Findings:
- Receptor Binding Studies : Preliminary studies suggest that this compound may exhibit affinity for adrenergic receptors, which could be beneficial in developing treatments for cardiovascular diseases.
- In Vitro Studies : Laboratory tests have demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways, indicating potential for use in metabolic disorders.
Biochemical Research
In biochemistry, this compound serves as a useful biochemical tool for studying enzyme interactions and cellular signaling pathways.
Applications:
- Proteomics Research : As indicated by suppliers like Santa Cruz Biotechnology, the compound is utilized in proteomics to investigate protein interactions and functions.
- Cellular Assays : Its application in cellular assays helps elucidate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences between 3-methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine and related compounds:
Pharmacological and Physicochemical Comparisons
- In contrast, morpholine-containing analogs (e.g., ) exhibit improved aqueous solubility due to the polar heterocycle.
- Fluorinated derivatives (e.g., ) leverage strong electronegativity to modulate binding affinity and metabolic stability.
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step alkylation and etherification, as inferred from related compounds (e.g., phenethyloxy attachment via nucleophilic substitution ). Morpholine-containing analogs require additional steps for heterocycle incorporation .
Biological Activity
3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group, a phenethyloxy moiety, and a propanamine backbone, contributing to its biological properties.
Research indicates that the compound may interact with various biological targets:
- Monoamine Transporters : It has been suggested that compounds with similar structures can modulate the activity of neurotransmitter transporters, such as serotonin and dopamine transporters, which play critical roles in mood regulation and neuropsychiatric disorders.
- Receptor Binding : Preliminary studies suggest potential binding affinity to adrenergic receptors, which could influence cardiovascular and central nervous system functions.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antidepressant Effects | Similar compounds have shown efficacy in alleviating depressive symptoms. |
| Cognitive Enhancement | Potential to enhance cognitive functions through modulation of neurotransmitter systems. |
| Anti-inflammatory Properties | May exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. |
Case Studies and Research Findings
- Antidepressant Activity : A study involving analogs of this compound demonstrated significant antidepressant-like effects in rodent models. These effects were attributed to increased levels of serotonin and norepinephrine in the synaptic cleft due to transporter inhibition .
- Neuroprotective Effects : In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to the upregulation of antioxidant enzymes .
- Pharmacokinetic Profile : Research on similar compounds indicated a favorable pharmacokinetic profile with rapid absorption and distribution, suggesting that this compound might have a suitable bioavailability for therapeutic use .
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds. Initial evaluations suggest low toxicity levels at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the established synthetic routes for 3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine, and what challenges arise in achieving high yields?
The synthesis of this compound typically involves multi-step protocols, including condensation reactions and functional group modifications. For example, analogous compounds (e.g., 1,5-diarylpyrazole derivatives) are synthesized via a 1,5-diarylpyrazole core template, starting from substituted alcohols or aldehydes . Key challenges include:
- Steric hindrance : Bulky substituents (e.g., phenethyloxy groups) may reduce reaction efficiency.
- Purification : Separation of intermediates often requires column chromatography or recrystallization.
- Yield optimization : Side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.
Methodology: Use NMR and LC-MS to monitor reaction progress and optimize conditions (e.g., solvent polarity, temperature) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Structural validation requires:
- 1H/13C NMR : Key signals include methoxy protons (~δ 3.3–3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, analogous compounds show distinct benzyl proton splitting patterns in DMSO-d6 .
- FTIR : Confirm methoxy (C-O stretch ~1250 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
- HRMS : Calculate exact mass (e.g., C₂₀H₂₇NO₃) and compare with experimental data to confirm molecular formula .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for related amines, which highlight:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store below -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
Contradictions may arise from:
- Dynamic effects : Rotamers or conformational changes in solution can split signals. Use variable-temperature NMR to identify temperature-dependent splitting .
- Impurities : Trace solvents or byproducts (e.g., unreacted aldehydes) may overlap with target signals. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .
Example: In a related benzylamine derivative, unexpected doublets in aromatic regions were attributed to residual DMSO-d6 interactions, resolved by extended drying under vacuum .
Q. What strategies optimize the synthetic route for scalability while minimizing side products?
Q. How does the electronic nature of substituents (e.g., methoxy vs. trifluoromethyl) influence the compound’s reactivity in further functionalization?
- Electron-donating groups (e.g., methoxy) : Increase nucleophilicity at the benzyl position, facilitating alkylation or acylation.
- Electron-withdrawing groups (e.g., CF₃) : Stabilize intermediates in SNAr reactions but may deactivate the aromatic ring toward electrophilic substitution .
Methodology: Use Hammett substituent constants (σ) to predict and compare reaction rates .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?
Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?
- Scaffold modification : Replace the phenethyloxy group with bioisosteres (e.g., thioether or cyclopropyl).
- Functional group tuning : Introduce polar groups (e.g., hydroxyl) to improve water solubility.
Example: Fluorine analogs of similar amines showed enhanced metabolic stability in pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
